molecular formula C24H35N3O6 B1228637 4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide

4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide

Cat. No. B1228637
M. Wt: 461.6 g/mol
InChI Key: UGZXEPWCTNRJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide is a member of quinazolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound can be synthesized using various techniques. For instance, Süsse and Johne (1987) described a method involving the reaction of benzoxazine diones with urea or substituted anthranilic acid ester with potassium cyanate in acid solution (Süsse & Johne, 1987).

  • Chemical Reactions and Derivatives : Chern et al. (1988) explored reactions of anthranilamide with isocyanates, leading to the synthesis of related quinazolin-5-one and quinazolin-6-one derivatives (Chern et al., 1988).

Pharmaceutical Research

  • Anticonvulsant Activity : El Kayal et al. (2022) investigated benzylsubstituted derivatives of a similar compound for affinity to GABAergic biotargets and anticonvulsant activity, highlighting the potential pharmacological relevance of such compounds (El Kayal et al., 2022).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Kumar et al. (2020) examined the corrosion inhibition ability of quinazoline derivatives on mild steel, indicating potential applications in material science and industrial processes (Kumar et al., 2020).

Anticancer Research

  • Antitumor Potential : Bavetsias et al. (2002) synthesized water-soluble analogues of a quinazolin-4-one-based antitumor agent, suggesting the relevance of quinazoline derivatives in cancer treatment research (Bavetsias et al., 2002).

  • Histone Deacetylase Inhibition for Alzheimer's : Yu et al. (2013) developed quinazolin-4-one derivatives as selective HDAC6 inhibitors, showing promise in Alzheimer's disease treatment (Yu et al., 2013).

Analgesic and Anti-inflammatory Research

  • Analgesic and Anti-inflammatory Activities : Alagarsamy and Murugesan (2007) synthesized 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones and evaluated them for analgesic and anti-inflammatory activities, indicating the therapeutic potential of quinazoline derivatives (Alagarsamy & Murugesan, 2007).

Antiviral Research

  • Antiviral Activities : Selvam et al. (2007) explored novel 3-sulphonamido-quinazolin-4(3H)-one derivatives for their antiviral activities against respiratory and biodefense viruses (Selvam et al., 2007).

properties

Product Name

4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide

Molecular Formula

C24H35N3O6

Molecular Weight

461.6 g/mol

IUPAC Name

4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H35N3O6/c1-4-32-20-13-18-19(14-21(20)33-5-2)26-24(30)27(23(18)29)15-16-7-9-17(10-8-16)22(28)25-11-6-12-31-3/h13-14,16-17H,4-12,15H2,1-3H3,(H,25,28)(H,26,30)

InChI Key

UGZXEPWCTNRJAS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3CCC(CC3)C(=O)NCCCOC)OCC

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3CCC(CC3)C(=O)NCCCOC)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.